- Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors, World Intellectual Property Organization, , ,
Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)

941714-57-4 structure
Nombre del producto:Methyl 3-bromo-1H-pyrrole-2-carboxylate
Número CAS:941714-57-4
MF:C6H6BrNO2
Megavatios:204.021340847015
MDL:MFCD23106341
CID:1122365
Methyl 3-bromo-1H-pyrrole-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
- Methyl 3-Bromopyrrole-2-carboxylate
- methyl 3-bromo-1H-pyrrole-2-carboxylate
- AK171920
- RWYUPXPKZMQREC-UHFFFAOYSA-N
- 7019AJ
- PB38397
- TRA0026484
- FCH1877829
- SB22087
- SY026993
- AB0072694
- Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)
- 3-Bromopyrrole-2-carboxylic acid methyl ester
- Methyl 3-bromo-1H-pyrrole-2-carboxylate
-
- MDL: MFCD23106341
- Renchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
- Clave inchi: RWYUPXPKZMQREC-UHFFFAOYSA-N
- Sonrisas: O=C(C1=C(Br)C=CN1)OC
Atributos calculados
- Calidad precisa: 202.95800
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 140
- Superficie del Polo topológico: 42.1
Propiedades experimentales
- Denso: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 286.2±20.0 ºC (760 Torr),
- Punto de inflamación: 126.9±21.8 ºC,
- Disolución: Slightly soluble (3.5 g/l) (25 º C),
- PSA: 42.09000
- Logp: 1.56380
Methyl 3-bromo-1H-pyrrole-2-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD301530)
Methyl 3-bromo-1H-pyrrole-2-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-bromo-1H-pyrrole-2-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB452136-5 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 5g |
€327.40 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-5g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 5g |
1130.0CNY | 2021-07-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-5G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 5g |
¥ 594.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-10G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 10g |
¥ 990.00 | 2023-04-12 | |
Chemenu | CM103817-5g |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95%+ | 5g |
$234 | 2021-08-06 | |
abcr | AB452136-100g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 100g |
€1461.00 | 2024-08-03 | |
eNovation Chemicals LLC | D500159-1G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 1G |
$135 | 2022-10-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178370-1g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 1g |
¥247.90 | 2023-09-01 | |
Alichem | A109004993-10g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 10g |
$454.50 | 2023-08-31 | |
abcr | AB452136-1 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 1g |
€230.00 | 2023-04-22 |
Methyl 3-bromo-1H-pyrrole-2-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; cooled; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
Referencia
- Pyrrolotriazine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 5 h, 65 °C
Referencia
- Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost ProcessChemistry - A European Journal, 2020, 26(63), 14330-14334,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; rt → reflux; 2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Process for preparation of compound for treating hepatitis B, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; 5 h, 18 °C
Referencia
- Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic LamellarinsAustralian Journal of Chemistry, 2008, 61(2), 80-93,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled; overnight, rt
Referencia
- Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Zinc bromide
Referencia
- A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-ProlineAustralian Journal of Chemistry, 2009, 62(7), 683-691,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C; 4 h, rt
Referencia
- Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 20 h, 80 °C
Referencia
- Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclizationHeterocycles, 2018, 97(2), 916-930,
Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials
- 3-bromo-1H-Pyrrole-2-carboxylic acid
- 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
- Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 3-bromo-1H-pyrrole-2-carboxylate Literatura relevante
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
4. Book reviews
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):278.0/1106.0
atkchemica
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe